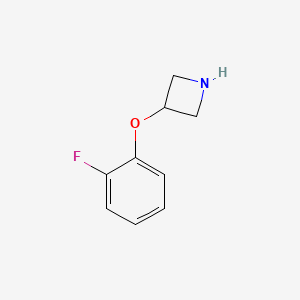

3-(2-Fluorophenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenoxy)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H10FNO It is characterized by the presence of a fluorophenoxy group attached to the azetidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorophenol with azetidine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Fluorophenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are frequently employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Saturated amine derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Fluorophenoxy)azetidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenoxy)azetidine involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The azetidine ring’s strain and reactivity contribute to its effectiveness in various biochemical pathways .

Comparación Con Compuestos Similares

- 3-(2-Chlorophenoxy)azetidine

- 3-(2-Bromophenoxy)azetidine

- 3-(2-Methylphenoxy)azetidine

Comparison: 3-(2-Fluorophenoxy)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s stability and binding affinity in biological systems .

Actividad Biológica

3-(2-Fluorophenoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluorophenoxy group. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological systems. This article explores the compound's mechanism of action, pharmacokinetics, biochemical interactions, and its implications in therapeutic contexts.

The precise mechanism of action for this compound remains largely undefined. However, it has been suggested that the compound interacts with various enzymes and proteins, influencing their activity. Notably, it has shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, thereby affecting the metabolism of co-administered drugs and endogenous compounds.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier effectively. This characteristic is essential for its potential use in treating central nervous system disorders. The compound's pharmacokinetic profile suggests that it may be suitable for oral administration, making it a candidate for further development in pharmaceutical applications.

Biochemical Interactions

This compound has been shown to modulate various cellular processes:

- Cell Signaling : It influences key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression : The compound can alter the expression of genes involved in metabolic processes, impacting overall cellular metabolism.

- Enzyme Interaction : It acts as both an enzyme inhibitor and activator depending on the context of its interaction, which can lead to significant changes in cellular function.

Cellular Effects

The compound has demonstrated notable effects on different cell types:

- Antiproliferative Activity : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant inhibition of cell growth .

- Apoptosis Induction : Some studies suggest that this compound may induce apoptosis in cancer cells, providing a potential mechanism for its anticancer effects .

Research Applications

The versatility of this compound extends to various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.

- Biological Research : Used as a probe in studying biochemical processes and cellular functions.

- Specialty Chemicals : Its unique properties make it valuable in developing new materials with specific functionalities.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Case Studies and Findings

Recent studies have highlighted the biological activity of azetidine derivatives, including this compound. For example:

- A study demonstrated its efficacy against MCF-7 breast cancer cells with IC50 values indicating potent antiproliferative effects at nanomolar concentrations.

- Another investigation explored its role in modulating metabolic pathways through enzyme interactions, suggesting therapeutic potential beyond oncology .

Propiedades

IUPAC Name |

3-(2-fluorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPFEMLBDNVRDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604058 |

Source

|

| Record name | 3-(2-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918831-13-7 |

Source

|

| Record name | 3-(2-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.